molecular formula C7Br3F2N B2931629 2,4,6-Tribromo-3,5-difluorobenzonitrile CAS No. 943528-40-3

2,4,6-Tribromo-3,5-difluorobenzonitrile

Cat. No.: B2931629
CAS No.: 943528-40-3
M. Wt: 375.793
InChI Key: AQPZRWDNSAKHNA-UHFFFAOYSA-N
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Description

2,4,6-Tribromo-3,5-difluorobenzonitrile: is an organic compound with the molecular formula C7Br3F2N and a molecular weight of 375.79 g/mol . This compound is characterized by the presence of three bromine atoms, two fluorine atoms, and a nitrile group attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tribromo-3,5-difluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tribromo-3,5-difluorobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,6-Tribromo-3,5-difluorobenzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2,4,6-Tribromo-3,5-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,4,6-Tribromo-3,5-difluoroaniline
  • 2,4,6-Tribromo-3,5-difluorophenol
  • 2,4,6-Tribromo-3,5-difluorotoluene

Uniqueness: 2,4,6-Tribromo-3,5-difluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2,4,6-tribromo-3,5-difluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7Br3F2N/c8-3-2(1-13)4(9)7(12)5(10)6(3)11
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPZRWDNSAKHNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Br)F)Br)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7Br3F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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